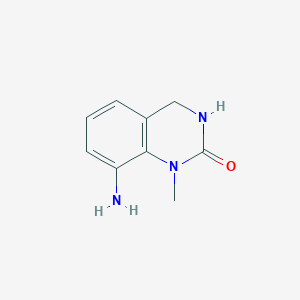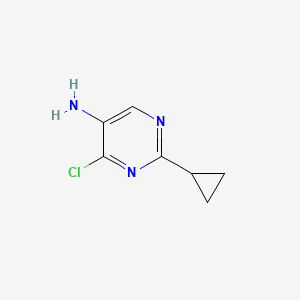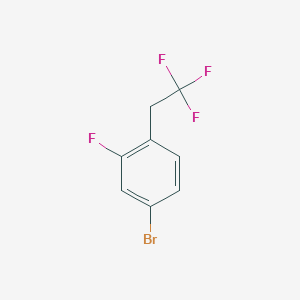![molecular formula C6H7Cl2N3 B3032281 4-氯-5H,6H,7H-吡咯并[3,4-d]嘧啶盐酸盐 CAS No. 1373228-90-0](/img/structure/B3032281.png)
4-氯-5H,6H,7H-吡咯并[3,4-d]嘧啶盐酸盐
描述
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a versatile chemical compound with diverse properties . It is used in the manufacture of Tofacitinib citrate, a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Synthesis Analysis
The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride has been accomplished through several methods. One method involves an improved seven-step synthesis from dimethyl malonate with a 31% overall yield . Another method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular formula of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride appears as a white crystalline solid . It has a melting point of 287–288 °C .科学研究应用
Anticancer Properties
The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives have led to promising findings in cancer research. Specifically, compounds containing chlorine atoms at positions 4 and 6 exhibit potent anticancer activity. Notably, compounds 14a, 16b, and 18b demonstrated remarkable activity against MCF7 breast cancer cells, with IC50 values of 1.7 μg/ml, 5.7 μg/ml, and 3.4 μg/ml, respectively. These results outperformed the standard drug doxorubicin (IC50 = 26.1 μg/ml) . Additionally, compound 17 showed cytotoxic effects against HePG2 and PACA2 cell lines . The molecular docking study further confirmed the binding affinity of compounds 14a and 17 against Bcl2 anti-apoptotic protein .
Kinase Inhibitors
In medicinal chemistry, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases. Researchers have explored its application in designing innovative treatments for inflammatory skin disorders like atopic dermatitis .
Antibacterial Activity
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to bacterial enzymes, including DNA gyrase and RNA polymerase. By inhibiting these enzymes, it prevents bacterial DNA breakdown and exhibits antimycobacterial activity .
Pharmaceutical Intermediates
This compound serves as a valuable pharmaceutical intermediate. Researchers use it in the synthesis of kinase inhibitors, which are essential for disease treatment .
Apoptosis Modulation
Apoptosis (programmed cell death) plays a critical role in both physiological and pathological conditions. Compounds derived from pyrrolo[2,3-d]pyrimidine derivatives can impact gene expression levels, including up-regulating P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . These effects contribute to cell cycle arrest and apoptotic death in cancer cells.
Potential Drug Candidates
Researchers continue to explore new pyrrolo[2,3-d]pyrimidine derivatives as potential drug candidates. Their improved synthesis and high yields make them attractive for developing targeted kinase inhibitors .
作用机制
Target of Action
The primary target of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This interaction leads to a decrease in the activity of CDK2, thereby disrupting the normal cell cycle progression and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . Additionally, the compound has been shown to up-regulate pro-apoptotic proteins such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins like Bcl2 .
Result of Action
The compound’s action results in significant cellular effects. It induces cell cycle arrest at the G1/S phase in cancer cells . Furthermore, it triggers apoptosis in these cells, as evidenced by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins . The compound also increases the activity of caspase-8 and BAX, proteins involved in the initiation and execution of apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been synthesized using a microwave technique, suggesting that heat may play a role in its formation . Additionally, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants, indicating that temperature and humidity can affect its stability .
未来方向
While specific future directions for 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride are not explicitly mentioned in the search results, it is noted that similar compounds have been used in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases . Therefore, it is plausible that future research could explore the potential of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride in the development of new therapeutic agents.
属性
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWNLUMQZYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1373228-90-0 | |
| Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373228-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




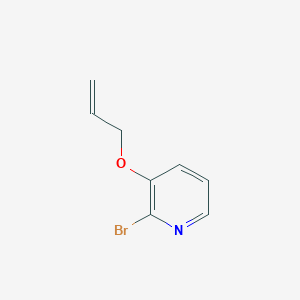
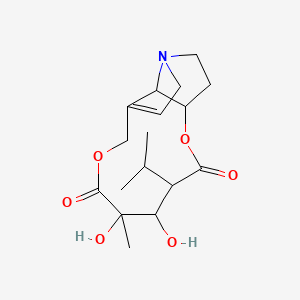
![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)
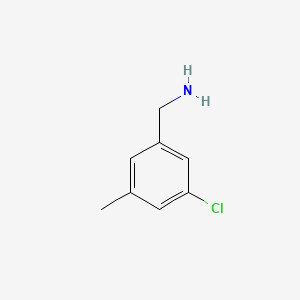
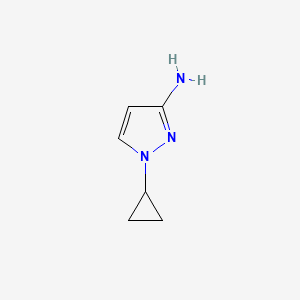
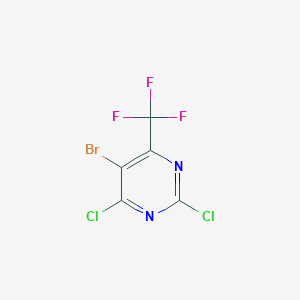
![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)
![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
